UMB-32
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVTKHEWGXKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture of UMB-32: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of UMB-32, a notable inhibitor of the bromodomain and extra-terminal domain (BET) family protein BRD4 and the TATA-binding protein-associated factor 1 (TAF1). This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is a small molecule inhibitor with the formal chemical name N-(1,1-dimethylethyl)-2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-imidazo[1,2-a]pyrazin-3-amine .[1][2] Its molecular formula is C₂₁H₂₃N₅O, and it has a molecular weight of 361.4 g/mol .[1][2]
Structural Details:
| Identifier | Value |
| CAS Number | 1635437-39-6[1][2] |
| Molecular Formula | C₂₁H₂₃N₅O[1][2] |
| Molecular Weight | 361.4 g/mol [1] |
| SMILES | CC(C)(C)NC1=C(N=C2N1C=CN=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3[1][2] |
| InChI | InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3[1] |
The structure of this compound is characterized by a central imidazo[1,2-a]pyrazine core, substituted with a tert-butylamino group and a phenyl ring. The phenyl ring is further functionalized with a 3,5-dimethylisoxazole moiety.
Synthesis of this compound
The synthesis of this compound was first described by McKeown et al. in the Journal of Medicinal Chemistry in 2014. The authors employed a biased multicomponent reaction strategy utilizing fluorous-tagged components to generate a focused library of bromodomain inhibitors, from which this compound was identified as a lead compound. While the detailed, step-by-step synthesis protocol is proprietary to the original research, the general approach involves the construction of the core imidazo[1,2-a]pyrazine scaffold followed by the introduction of the various substituents.
Biological Activity and Quantitative Data
This compound is a potent inhibitor of the BET bromodomain BRD4 and also demonstrates significant activity against the bromodomain-containing transcription factor TAF1.[1][3][4]
| Target | Assay Type | Value | Reference |
| BRD4 | Dissociation Constant (Kd) | 550 nM | [1][3][5] |
| BRD4 | IC₅₀ | 637 nM | [3][5] |
| TAF1 | Dissociation Constant (Kd) | 560 nM | [1][5] |
| TAF1L | Dissociation Constant (Kd) | 1.3 µM | [1][5] |
Signaling Pathway
BRD4 and TAF1 are key regulators of gene transcription. BRD4, a member of the BET family, recognizes acetylated lysine residues on histones and recruits transcriptional machinery to promoters and enhancers, thereby activating gene expression. TAF1 is the largest subunit of the transcription factor IID (TFIID) complex and also contains bromodomains that read histone acetylation marks, playing a crucial role in the initiation of transcription. The dual inhibition of BRD4 and TAF1 by this compound suggests a potential synergistic effect on downregulating the expression of key oncogenes, such as MYC, which are often dependent on the activities of these two proteins.
Caption: Signaling pathway of BRD4 and TAF1 in gene transcription and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize inhibitors like this compound.
Fluorescence Polarization (FP) Assay for BRD4 Inhibition
This assay measures the displacement of a fluorescently labeled ligand from the bromodomain of BRD4 by a competitive inhibitor.
Materials:
-
Recombinant human BRD4 bromodomain protein (e.g., BRD4(1))
-
Fluorescently labeled probe (e.g., FITC-JQ1)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.5)
-
This compound or other test compounds
-
384-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of BRD4 protein and the fluorescent probe in the assay buffer.
-
Add serial dilutions of this compound or control compounds to the wells of the microplate.
-
Add the BRD4/probe mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Materials:
-
Recombinant human BRD4 or TAF1 bromodomain protein
-
This compound or other test compounds
-
ITC buffer (e.g., degassed PBS or HEPES buffer)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of the protein in the ITC buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same buffer and load it into the injection syringe.
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Cellular Assay for TAF1 Inhibition (e.g., Cell Viability Assay)
This assay assesses the effect of TAF1 inhibition on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line known to be sensitive to TAF1 inhibition (e.g., certain acute myeloid leukemia cell lines)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Cell viability reagent (e.g., CCK-8, MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable chemical probe for studying the biological roles of BRD4 and TAF1. Its dual inhibitory activity presents a promising avenue for therapeutic development, particularly in oncology. The data and protocols presented in this guide are intended to facilitate further research into the mechanism of action and potential applications of this compound and similar molecules.
References
- 1. BRD4(1) fluorescence polarization assay [bio-protocol.org]
- 2. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Core Mechanism of Action of Interleukin-32 (IL-32)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms of Interleukin-32 (IL-32), a pleiotropic cytokine implicated in a wide array of inflammatory diseases and cancers. Given the initial query for "UMB-32" did not yield a known molecule, this document focuses on the highly relevant and similarly named cytokine, Interleukin-32 (IL-32).
Introduction to Interleukin-32 (IL-32)
Interleukin-32 (IL-32) is a cytokine that plays a crucial role in both innate and adaptive immunity. Initially identified as natural killer cell transcript 4 (NK4), it was later designated IL-32 due to its cytokine-like properties. Unlike other cytokine families, IL-32 does not share significant sequence homology with them. The human IL-32 gene is located on chromosome 16p13.3 and gives rise to at least nine different isoforms through alternative splicing: IL-32α, IL-32β, IL-32γ, IL-32δ, IL-32ε, IL-32ζ, IL-32η, IL-32θ, and a small isoform. Among these, IL-32γ is generally considered the most biologically active, while IL-32β is the most abundantly expressed isoform in cancer cells. The diverse functions of IL-32 are isoform- and cell-type-dependent, contributing to its complex role in health and disease.
The Multifaceted Signaling Pathways of IL-32
A definitive cell surface receptor for IL-32 has not yet been identified, which makes its signaling mechanisms particularly intriguing. IL-32 can exert its effects through both extracellular and intracellular pathways.
Extracellular Signaling
Extracellular IL-32 has been shown to interact with integrins, specifically αVβ3 and αVβ6, suggesting a potential mechanism for outside-in signaling. Additionally, the serine protease proteinase 3 (PR3) can bind to and cleave IL-32, enhancing its biological activity. This processed form of IL-32 can then amplify inflammatory responses.
Intracellular Signaling Cascades
Once inside the cell or endogenously expressed, IL-32 can modulate a variety of signaling pathways, often leading to the production of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8. The primary signaling cascades activated by IL-32 include:
-
NF-κB Pathway: A central pathway in inflammation, the activation of NF-κB by IL-32 leads to the transcription of numerous pro-inflammatory genes.
-
p38 MAPK Pathway: This pathway is crucial for the IL-32-induced production of TNF-α and other inflammatory mediators.
-
ERK1/2 Pathway: The activation of the ERK1/2 pathway by IL-32 is involved in various cellular processes, including proliferation and differentiation.
-
PI3K/Akt Pathway: This pathway is implicated in cell survival and proliferation and can be modulated by IL-32.
-
STAT3 Pathway: IL-32 can influence the activation of STAT3, a key transcription factor in cytokine signaling, though the effect can be either activation or downregulation depending on the cellular context and IL-32 isoform.
The interplay of these pathways contributes to the diverse and sometimes contradictory roles of IL-32 in different pathological conditions.
Quantitative Data on IL-32 Isoform Activity and Expression
The biological effects of IL-32 are highly dependent on the specific isoform. The following tables summarize quantitative data on the comparative activity and expression of different IL-32 isoforms.
Table 1: Comparative Biological Activity of Recombinant IL-32 Isoforms
This table summarizes the induction of TNF-α and IL-8 in THP-1 and Raw 264.7 cells by seven different recombinant IL-32 (rIL-32) isoforms. Data is presented as fold increase over non-stimulated cells.
| Isoform | Cell Line | Cytokine | Fold Increase (at 100 ng/ml) |
| rIL-32γ | Raw 264.7 | TNF-α | ~2.5 |
| rIL-32θ | Raw 264.7 | TNF-α | Significant increase |
| rIL-32β | Raw 264.7 | TNF-α | Significant increase |
| rIL-32θ | THP-1 | IL-8 | Most potent induction |
| rIL-32γ | THP-1 | IL-8 | Potent induction |
Data adapted from a study comparing the biological activities of seven IL-32 isoforms.
Table 2: Relative mRNA Expression of IL-32 Isoforms in Psoriatic Patients
This table shows the average relative quantification (RQ) of IL-32 isoform mRNA levels in peripheral blood mononuclear cells (PBMCs) from psoriatic patients compared to healthy controls.
| Isoform | Patient Group | Average RQ (± SD) |
| IL-32α | Psoriatic Patients | 15.87 ± 15.52 |
| Healthy Controls | 2.06 ± 2.71 | |
| IL-32β | Psoriatic Patients | 5.25 ± 4.92 |
| Healthy Controls | 1.83 ± 2.34 | |
| IL-32γ | Psoriatic Patients | 7.00 ± 7.34 |
| Healthy Controls | 1.89 ± 2.42 | |
| IL-32δ | Psoriatic Patients | 5.12 ± 4.90 |
| Healthy Controls | 1.49 ± 2.53 |
Data adapted from a study on IL-32 isoform expression in psoriasis.[1]
Experimental Protocols
This section outlines common methodologies used to study the mechanism of action of IL-32.
Quantification of IL-32 by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method to quantify IL-32 protein levels in various biological samples such as serum, plasma, and cell culture supernatants.
Principle: A capture antibody specific for IL-32 is coated onto the wells of a microplate. The sample is added, and any IL-32 present binds to the antibody. A second, detection antibody (often biotinylated) is then added, which binds to a different epitope on the IL-32 molecule. A streptavidin-horseradish peroxidase (HRP) conjugate is used to detect the biotinylated antibody. The addition of a substrate for HRP results in a color change that is proportional to the amount of IL-32 in the sample.
Brief Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody against human IL-32 and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for IL-32 and incubate.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.
-
Substrate Development: Add a TMB substrate solution and incubate in the dark.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Detection of IL-32 by Western Blotting
Western blotting is used to detect the presence and relative abundance of IL-32 protein in cell lysates or tissue homogenates.
Principle: Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific for IL-32, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
Brief Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IL-32.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.
Analysis of IL-32-DNA Interactions by Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to investigate the interaction of IL-32 (or transcription factors regulated by IL-32) with specific DNA sequences in the genome.
Principle: Cells are treated with a crosslinking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., a transcription factor activated by IL-32) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and can be analyzed by qPCR or next-generation sequencing (ChIP-seq).
Brief Protocol:
-
Crosslinking: Crosslink proteins to DNA in living cells using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein.
-
Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the crosslinks.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or ChIP-seq.
Conclusion
Interleukin-32 is a complex and multifaceted cytokine with a pivotal role in inflammation and cancer. Its various isoforms and the intricate network of signaling pathways it modulates contribute to its diverse biological functions. A thorough understanding of the mechanism of action of each IL-32 isoform is crucial for the development of targeted therapies for a range of human diseases. The experimental approaches outlined in this guide provide a framework for researchers to further elucidate the precise roles of IL-32 in health and disease.
References
UMB-32: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of UMB-32, a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal) family protein BRD4. This compound serves as a valuable chemical probe for studying the epigenetic regulation of gene expression and as a promising scaffold for the development of novel therapeutics in oncology and other disease areas.
Discovery and Optimization
This compound was discovered through a targeted drug discovery program aimed at identifying novel scaffolds for BET bromodomain inhibitors. The research utilized a fluorous-tagged, multicomponent reaction strategy to generate a focused library of small molecules.[1] This approach allowed for the rapid synthesis and purification of a diverse set of compounds, which were then screened for their ability to bind to and inhibit the activity of BRD4.
Initial screening identified an imidazo[1,2-a]pyrazine scaffold as a promising starting point. Through iterative rounds of chemical synthesis and biological evaluation, the structure was optimized, leading to the identification of this compound.[1] Key structural modifications included the substitution of a benzyl group with a tert-butyl group and the insertion of a nitrogen atom at the 7-position of the imidazo[1,2-a]pyrazine core. These changes resulted in a significant improvement in both biochemical and cellular potency.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Systematic Name | 6-benzyl-N4-((1r,3r)-3-hydroxycyclobutyl)-N2-methylpyridine-2,4-dicarboxamide | [2] |
| Molecular Formula | C19H21N3O3 | [2] |
| Molecular Weight | 339.388 g/mol | [2] |
| CAS Number | 1635437-39-6 | [3] |
Biological Activity and Quantitative Data
This compound is a potent inhibitor of BRD4, a key regulator of oncogenes such as MYC. It also demonstrates activity against TAF1 (TATA-binding protein-associated factor 1) and its paralog TAF1L, which are also bromodomain-containing proteins.[1][4]
| Target | Assay Type | Value | Reference |
| BRD4 | Dissociation Constant (Kd) | 550 nM | [1][4] |
| BRD4 | IC50 | 637 nM | [3] |
| BRD4-dependent cell line | Cellular Potency | 724 nM | [1][4] |
| TAF1 | Dissociation Constant (Kd) | 560 nM | [3][4] |
| TAF1L | Dissociation Constant (Kd) | 1.3 µM | [3][4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is accomplished through a two-step process involving a three-component Groebke–Blackburn–Bienayme reaction followed by a Suzuki coupling.[5]
Step 1: Groebke–Blackburn–Bienayme Reaction
-
Combine equimolar amounts of 2-amino-5-bromopyrazine, a fluorous-tagged aldehyde, and an isocyanide in a suitable solvent (e.g., methanol).
-
Heat the reaction mixture under reflux for 12-24 hours.
-
After cooling, purify the resulting imidazo[1,2-a]pyrazine intermediate using fluorous solid-phase extraction.
Step 2: Suzuki Coupling
-
Dissolve the purified imidazo[1,2-a]pyrazine intermediate in a mixture of toluene, ethanol, and water.
-
Add 1.5 equivalents of the desired boronic acid or ester, 2 equivalents of a base (e.g., potassium carbonate), and a catalytic amount of a palladium catalyst (e.g., Pd(PPh3)4).
-
Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 4-12 hours.
-
After completion, extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biochemical Assays for Binding Affinity and Inhibition
Fluorescence Anisotropy (FA) Assay (for Kd determination)
-
A fluorescently labeled BRD4 bromodomain protein is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The fluorescence anisotropy of the solution is measured using a plate reader.
-
The change in anisotropy upon inhibitor binding is used to calculate the dissociation constant (Kd).
AlphaScreen Assay (for IC50 determination)
-
Biotinylated histone H4 peptide is bound to streptavidin-coated donor beads.
-
GST-tagged BRD4 bromodomain is bound to anti-GST acceptor beads.
-
In the absence of an inhibitor, the interaction between BRD4 and the histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.
-
This compound is added at various concentrations, and the reduction in the AlphaScreen signal is measured to determine the IC50 value.
Visualizations
References
- 1. Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
UMB-32 Biological Target Identification: An Overview of Methodologies and a Search for a Putative Target
A comprehensive search for the biological target of a compound designated "UMB-32" did not yield specific, publicly available information regarding its direct molecular interactions or mechanism of action. This suggests that "this compound" may be an internal designation for a compound in early-stage research and development, with data not yet published in peer-reviewed literature. Therefore, this guide will focus on the established methodologies for identifying the biological targets of novel small molecules, providing a framework for the type of in-depth analysis requested.
I. Introduction to Target Identification
The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology. It provides the foundation for understanding the molecule's mechanism of action, predicting its therapeutic effects and potential toxicities, and enabling structure-activity relationship (SAR) studies to optimize its properties. The process of target deconvolution can be complex, often requiring a combination of computational and experimental approaches.
II. Key Methodologies for Biological Target Identification
Several powerful techniques are employed to identify the cellular components with which a small molecule interacts. These can be broadly categorized into direct and indirect methods.
Direct Approaches: Identifying Physical Interactions
Direct methods aim to isolate and identify the specific protein or other macromolecule that physically binds to the small molecule of interest.
-
Affinity Chromatography: This is a classic and widely used technique. The small molecule (ligand) is immobilized on a solid support or matrix. A cellular lysate is then passed over this matrix. Proteins that bind to the ligand are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified, typically by mass spectrometry.
-
Photoaffinity Labeling: In this method, the small molecule is chemically modified to include a photoreactive group. When exposed to UV light, this group becomes activated and forms a covalent bond with any nearby interacting proteins. This allows for the capture of even transient or weak interactions that might not be stable enough for affinity chromatography. The covalently labeled proteins can then be identified.
-
Chemical Proteomics: This is a broader term that encompasses various techniques, including affinity chromatography and photoaffinity labeling, coupled with quantitative mass spectrometry. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic approach that can be used to differentiate true binding partners from non-specific interactors.[1]
Indirect Approaches: Inferring Targets from Cellular Effects
Indirect methods infer the target of a small molecule by observing its effects on cellular processes, gene expression, or protein activity.
-
Phenotypic Screening: This involves testing the compound in a cell-based or whole-organism assay that measures a specific biological outcome (e.g., cell death, inhibition of a signaling pathway). While this approach does not directly identify the target, it provides crucial information about the compound's biological activity and can guide further target identification efforts.
-
Genomic and Proteomic Profiling: The effects of a compound on global gene expression (transcriptomics) or protein abundance/modification (proteomics) can provide clues about the pathways it perturbs. For example, if a compound treatment leads to the upregulation of genes known to be controlled by a specific transcription factor, that transcription factor or an upstream regulator could be the target.
III. Experimental Workflow for Target Identification
A typical workflow for identifying the biological target of a novel compound like "this compound" would involve a multi-step process.
References
UMB-32 solubility and stability data
A comprehensive technical guide on the solubility and stability of UMB-32, a potent inhibitor of the BET bromodomain BRD4 and the bromodomain-containing transcription factor TAF1.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, providing detailed data, experimental protocols, and pathway visualizations.
Core Compound Information
This compound is a novel small molecule inhibitor with significant activity against BRD4 and TAF1.[2][5][6][7][8] Its development has opened new avenues for research into epigenetic regulation and has shown potential in various therapeutic areas, including cancer and HIV-1 latency reversal.[9][10]
| Identifier | Value |
| IUPAC Name | N-(1,1-dimethylethyl)-2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-imidazo[1,2-a]pyrazin-3-amine[1][3] |
| CAS Number | 1635437-39-6[1][3] |
| Molecular Formula | C₂₁H₂₃N₅O[1][3] |
| Molecular Weight | 361.4 g/mol [1][3] |
| Appearance | Crystalline solid[1][11] |
Solubility Data
This compound exhibits solubility in various organic solvents and is sparingly soluble in aqueous solutions. The following table summarizes the available quantitative solubility data.
| Solvent | Approximate Solubility |
| Ethanol | ~20 mg/mL[3][11] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[3][11] |
| Dimethylformamide (DMF) | ~20 mg/mL[3][11] |
| 1:5 Solution of Ethanol:PBS (pH 7.2) | ~0.1 mg/mL[3][11] |
Stability Data
Proper storage and handling are crucial for maintaining the integrity of this compound.
| Condition | Stability | Recommendation |
| Storage as a solid | ≥ 4 years at -20°C[11] | Store as a crystalline solid at -20°C for long-term stability. |
| Aqueous solution | Not recommended for storage longer than one day.[11] | Prepare fresh aqueous solutions for immediate use. |
| Stock solution in organic solvent | 6 months at -80°C; 1 month at -20°C[2] | For stock solutions in DMSO, store at -80°C for up to 6 months.[2] |
Experimental Protocols
Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution.
Materials:
-
This compound crystalline solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound solid in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Purge the headspace of the container with an inert gas to displace oxygen and minimize degradation.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.
Preparation of an Aqueous Working Solution
Objective: To prepare a diluted aqueous solution of this compound for use in cell-based assays or other aqueous experimental systems.
Materials:
-
This compound stock solution in ethanol
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile tubes
Procedure:
-
Begin with a stock solution of this compound dissolved in ethanol.
-
For the desired final concentration, first dilute the ethanolic stock solution with additional ethanol if necessary.
-
Subsequently, dilute the ethanolic solution with the aqueous buffer of choice (e.g., PBS pH 7.2) to the final working concentration. A 1:5 ratio of ethanol to PBS has been reported to yield a solubility of approximately 0.1 mg/mL.[3][11]
-
It is crucial to prepare this aqueous solution fresh before each experiment and not to store it for more than a day due to the limited stability of this compound in aqueous media.[11]
Signaling Pathway and Mechanism of Action
This compound functions as an inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, specifically targeting BRD4. It also shows potency against the bromodomain-containing transcription factor TAF1.[1][2][3][4][5] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By inhibiting this interaction, this compound disrupts the expression of key genes involved in cell proliferation and survival.
Caption: this compound inhibits the binding of BRD4 to acetylated histones, disrupting gene expression.
Experimental Workflow for Assessing Cellular Potency
The cellular potency of this compound is often determined using cell viability or proliferation assays in cell lines that are dependent on BRD4 activity.
Caption: A typical experimental workflow for measuring the IC50 of this compound in a cellular context.
References
- 1. This compound - Biochemicals - CAT N°: 17123 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
- 10. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
UMB-32: Publicly Available Data Insufficient for Comprehensive Toxicity Analysis
A thorough review of publicly accessible scientific literature and databases has revealed a significant lack of specific information regarding a compound designated "UMB-32." Initial searches for "this compound preliminary toxicity screening," "this compound toxicity data," "this compound mechanism of action," and "this compound signaling pathway" did not yield any specific preclinical or toxicological data associated with a molecule bearing this identifier.
The search results primarily pointed to general resources in the field of toxicology, including programs and safety protocols at the University of Maryland, Baltimore (UMB), as well as established methodologies for in vitro and in vivo toxicity testing.[1][2][3][4][5][6][7][8][9][10][11][12] However, none of the retrieved documents contained specific experimental data, such as quantitative toxicity metrics, detailed experimental protocols, or elucidated signaling pathways directly related to a compound named this compound.
Without access to foundational data on this compound, it is not possible to construct the requested in-depth technical guide. The core requirements, including the summarization of quantitative data into tables, the provision of detailed experimental protocols, and the visualization of signaling pathways and workflows using Graphviz, are all contingent upon the availability of primary research findings.
It is possible that this compound is an internal, pre-publication designation for a novel compound, a hypothetical case study, or a highly specialized therapeutic agent not yet described in the public domain. For researchers, scientists, and drug development professionals seeking information on a specific compound, access to internal research reports, consortium data, or presentations at scientific conferences may be necessary if the information is not yet published.
Therefore, the creation of a comprehensive technical guide or whitepaper on the preliminary toxicity screening of this compound cannot be fulfilled at this time due to the absence of the requisite foundational data in the public sphere. Should information on this compound become publicly available, a detailed analysis and the generation of the requested technical documentation would be feasible.
References
- 1. Translational Toxicology [medschool.umaryland.edu]
- 2. T32 Training Program | University of Maryland School of Medicine [medschool.umaryland.edu]
- 3. Human Umbilical Cord Mesenchymal Stem Cell-Based in vitro Model for Neurotoxicity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental Health and Safety [umaryland.edu]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medschool.umaryland.edu [medschool.umaryland.edu]
- 7. In Vitro Toxicity Testing at Massive Scale in Diverse Primary Human Cells - Atray Dixit [grantome.com]
- 8. Biosafety - Environmental Health and Safety [umaryland.edu]
- 9. researchgate.net [researchgate.net]
- 10. Occupational Safety and Health - Environmental Health and Safety [umaryland.edu]
- 11. Acute Oral Toxicity Studies in Rats and Rabbits. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 12. Redbook 2000: IV.C.3.b. Short-Term Toxicity Studies with Non-Rodents | FDA [fda.gov]
In-depth Technical Guide: The Pharmacokinetic Profile of UMB-32 in Animal Models
A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of UMB-32, a novel therapeutic agent, has yet to be publicly documented in scientific literature. Extensive searches for peer-reviewed articles and publicly available data on the pharmacokinetic profile of a compound designated "this compound" in animal models have yielded no specific results.
While the principles of conducting pharmacokinetic studies in animal models are well-established, the application of these principles to a specific, novel compound like this compound requires dedicated preclinical research. Such studies are fundamental in drug development to understand how a substance is processed by a living organism, which is crucial for determining its safety and efficacy.
General Principles of Pharmacokinetic Assessment in Animal Models
Pharmacokinetic studies in animal models typically involve the administration of a compound to species such as mice, rats, dogs, or non-human primates, followed by the systematic collection and analysis of biological samples. The goal is to characterize the following key parameters:
-
Absorption: The process by which the drug enters the bloodstream. This is influenced by the route of administration (e.g., oral, intravenous) and the drug's formulation.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.
-
Metabolism: The chemical conversion of the drug into other compounds (metabolites) by enzymes, primarily in the liver.
-
Excretion: The removal of the drug and its metabolites from the body, typically through urine or feces.
These studies generate quantitative data that are summarized in tables to facilitate comparison across different species and dosing regimens. Key parameters often include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to maximum plasma concentration (Tmax): The time at which Cmax is reached.
-
Area under the plasma concentration-time curve (AUC): A measure of the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the concentration of the drug in the plasma to be reduced by half.
-
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Standard Experimental Workflow for Preclinical Pharmacokinetic Studies
A typical experimental workflow for assessing the pharmacokinetic profile of a new chemical entity in an animal model is outlined below. This generalized workflow would be adapted based on the specific properties of the compound and the research questions being addressed.
Caption: Generalized workflow for a typical preclinical pharmacokinetic study in animal models.
Hypothetical Signaling Pathway Interaction
In the absence of specific data for this compound, it is not possible to depict its actual interaction with any signaling pathway. However, for illustrative purposes, the following diagram shows a generic representation of how a hypothetical drug might modulate a simplified intracellular signaling cascade. This is a conceptual illustration and does not represent any known effects of a compound named this compound.
Caption: A hypothetical signaling pathway modulated by a generic drug molecule.
The successful development of any new therapeutic agent is contingent on a thorough understanding of its pharmacokinetic properties. While this guide outlines the general methodologies and data presentation formats for such studies, the specific pharmacokinetic profile of this compound in animal models remains to be elucidated through dedicated preclinical research. Researchers, scientists, and drug development professionals are encouraged to consult forthcoming publications and regulatory filings for specific data on this compound as it becomes available.
Methodological & Application
Application Notes and Protocols for a UMB-32 Cell-Based Assay
A Note on the UMB-32 Cell Line: Initial searches for a specific cell line designated "this compound" did not yield a publicly documented and characterized cell line with this name. The designation may refer to an internal, investigator-specific cell line at the University of Maryland, Baltimore (UMB), or it could be a typographical error for a different cell line, such as the human neuroblastoma cell line IMR-32. The following protocol is a representative example of a cell-based assay for studying Receptor Tyrosine Kinase (RTK) activity, a common application in cancer research and drug development. This protocol can be adapted for use with a relevant adherent cell line, such as IMR-32, upon validation.
Application Note: Quantification of Receptor Tyrosine Kinase (RTK) Activity using a Cell-Based ELISA
Introduction
Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them important targets for therapeutic intervention. This application note describes a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the phosphorylation of a target RTK in response to ligand stimulation or inhibitor treatment. This assay provides a robust and high-throughput method for screening potential drug candidates and characterizing their mechanism of action.
Assay Principle
This assay is a sandwich ELISA performed in a 96-well plate format. Cells are cultured in the wells and treated with stimuli (e.g., growth factors) or inhibitors. After treatment, the cells are fixed and permeabilized. A primary antibody specific to the phosphorylated form of the target RTK is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The subsequent addition of a chemiluminescent or colorimetric HRP substrate allows for the quantification of phosphorylated RTK levels, which is proportional to the light output or color change, respectively.
Experimental Protocols
I. Cell Culture and Seeding
-
Cell Line: An appropriate cell line expressing the RTK of interest (e.g., IMR-32 for neuroblastoma-related RTKs).
-
Culture Medium: Use the recommended medium for the chosen cell line (e.g., for IMR-32, ATCC-formulated Eagle's Minimum Essential Medium with 10% fetal bovine serum).
-
Cell Seeding:
-
Harvest cells using standard cell culture techniques.
-
Resuspend cells in complete growth medium and perform a cell count to determine cell density.
-
Seed the cells in a 96-well, clear-bottom, black- or white-walled plate at a predetermined optimal density (see Table 1).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
II. Compound Treatment and Stimulation
-
Serum Starvation (Optional): For many RTK assays, it is necessary to reduce basal phosphorylation levels. The day after seeding, gently aspirate the growth medium and replace it with a serum-free or low-serum medium. Incubate for 4-24 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the test compounds (inhibitors) in the appropriate assay buffer. Add the diluted compounds to the designated wells and incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
Ligand Stimulation: Prepare the stimulating ligand (e.g., growth factor) at the desired concentration in the assay buffer. Add the ligand to all wells except for the unstimulated controls. Incubate for a predetermined time (e.g., 5-30 minutes) at 37°C.
III. Cell Fixation, Permeabilization, and Blocking
-
Fixation: Following stimulation, aspirate the medium and add a 4% formaldehyde solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the wells three times with Phosphate Buffered Saline (PBS).
-
Permeabilization: Add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
Washing: Wash the wells three times with PBS.
-
Blocking: Add a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) to each well and incubate for 1-2 hours at room temperature to minimize non-specific antibody binding.
IV. Antibody Incubation
-
Primary Antibody: Dilute the primary antibody specific for the phosphorylated RTK in the blocking buffer at the recommended concentration (see Table 1). Aspirate the blocking buffer and add the diluted primary antibody to each well. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., 0.05% Tween-20 in PBS).
-
Secondary Antibody: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Add the diluted secondary antibody to each well and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash the wells five times with the wash buffer.
V. Detection and Data Analysis
-
Substrate Addition: Add the HRP substrate to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background signal (wells with no cells or no primary antibody).
-
Normalize the signal to the positive control (stimulated cells without inhibitor).
-
For inhibitor studies, plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation
Table 1: Summary of Quantitative Parameters for a Representative RTK Cell-Based Assay
| Parameter | Typical Range/Value | Notes |
| Cell Seeding Density | 10,000 - 40,000 cells/well | Optimize for each cell line to achieve 80-90% confluency at the time of the assay. |
| Serum Starvation | 4 - 24 hours | Dependent on the RTK and cell line; aims to reduce basal phosphorylation. |
| Inhibitor Incubation Time | 1 - 2 hours | Can be varied to study time-dependent effects. |
| Ligand Stimulation Time | 5 - 30 minutes | Optimize for maximal phosphorylation of the target RTK. |
| Primary Antibody Conc. | 0.1 - 2 µg/mL | Titrate for optimal signal-to-noise ratio. |
| Secondary Antibody Conc. | 0.05 - 0.5 µg/mL | Titrate according to the primary antibody and detection system. |
| Fixation | 4% Formaldehyde for 20 min | Standard procedure for immunocytochemistry. |
| Permeabilization | 0.1% Triton X-100 for 10 min | Necessary for intracellular targets. |
Mandatory Visualizations
Application Notes and Protocols for High-Throughput Screening Targeting Interleukin-32
A Note on UMB-32: Initial searches for a specific molecule designated "this compound" did not yield a publicly documented compound for high-throughput screening. The search results frequently referenced research from the University of Maryland, Baltimore (UMB) and training grants (T32). It is highly probable that the intended target is Interleukin-32 (IL-32) , a pro-inflammatory cytokine implicated in a variety of diseases and a relevant target for drug discovery. This document will, therefore, focus on providing detailed application notes and protocols for high-throughput screening of inhibitors targeting IL-32.
Audience: This document is intended for researchers, scientists, and drug development professionals.
Introduction to Interleukin-32 (IL-32) as a Drug Target
Interleukin-32 (IL-32) is a cytokine that plays a significant role in both innate and adaptive immunity.[1] It exists in several splice variants, with isoforms like IL-32γ and IL-32β demonstrating potent biological activity.[2] IL-32 is known to induce the production of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, IL-6, and IL-8.[2][3][4] Its activity is mediated through the activation of key signaling pathways, including nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK).[2][5] Due to its role in the pathology of various inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as certain cancers, IL-32 has emerged as an attractive therapeutic target for the development of novel inhibitors.[2][6]
IL-32 Signaling Pathways
Extracellular IL-32 can initiate intracellular signaling cascades, although a definitive cell surface receptor has not been identified. Proteinase 3 (PR3) has been shown to bind to IL-32 and mediate some of its effects.[7] The signaling ultimately leads to the activation of transcription factors like NF-κB, resulting in the expression of various inflammatory genes. The diagram below illustrates the key pathways involved.
Caption: IL-32 signaling leading to inflammation and apoptosis.
Data Presentation: Quantitative Assay Parameters
High-throughput screening requires robust and reproducible assays. Below are tables summarizing quantitative data relevant to IL-32 assays.
Table 1: Biological Activity of Recombinant IL-32 Isoforms
This table summarizes the induction of cytokines in human Peripheral Blood Mononuclear Cells (PBMCs) by different IL-32 isoforms. Data is adapted from studies on recombinant IL-32 proteins.[2]
| IL-32 Isoform (40 ng/mL) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| Control (Unstimulated) | < 50 | < 50 |
| IL-32α | ~ 800 | ~ 200 |
| IL-32β | ~ 1500 | ~ 400 |
| IL-32γ | ~ 2000 | ~ 600 |
| IL-32δ | ~ 700 | ~ 150 |
Table 2: Typical Performance of a Human IL-32 ELISA Kit
This table presents characteristic data for commercially available sandwich ELISA kits, which are suitable for the primary screening assay described below.
| Parameter | Typical Value |
| Assay Type | Sandwich ELISA |
| Detection Range | 78.1 - 5000 pg/mL[8] |
| Sample Type | Cell culture supernatants, serum, plasma[8] |
| Intra-Assay Precision (CV%) | < 10%[9] |
| Inter-Assay Precision (CV%) | < 12%[10] |
| Detection Method | Colorimetric (450 nm)[8] |
Experimental Protocols
Protocol 1: Primary High-Throughput Screen (HTS) - Competitive ELISA
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to identify compounds that inhibit the binding of IL-32 to an interacting partner, such as Proteinase 3 (PR3).
Objective: To identify compounds that disrupt the IL-32/PR3 interaction.
Materials:
-
96- or 384-well high-binding microplates
-
Recombinant human IL-32γ
-
Recombinant human Proteinase 3 (PR3)
-
Anti-IL-32 polyclonal antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate[11]
-
Stop Solution (e.g., 2 N H₂SO₄)[8]
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Coating Buffer (Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (PBS with 1% BSA)
-
Compound library dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 450 nm[12]
Methodology:
-
Plate Coating:
-
Dilute recombinant human PR3 to 2 µg/mL in Coating Buffer.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) to each well.
-
Incubate overnight at 4°C.[11]
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL (96-well) or 50 µL (384-well) of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Compound and Analyte Incubation:
-
Prepare a mixture of recombinant human IL-32γ (at a final concentration giving ~80% of maximal signal, e.g., 100 ng/mL) and the anti-IL-32 polyclonal antibody (at a predetermined optimal dilution) in Blocking Buffer.
-
In a separate plate, add 1 µL of each compound from the library to individual wells. Add 1 µL of DMSO to control wells.
-
Add 99 µL of the IL-32/antibody mixture to each well containing the compounds/DMSO and incubate for 1 hour at room temperature. This step pre-incubates the test compounds with the detection antibody and IL-32.
-
-
Competitive Binding:
-
Transfer 100 µL of the compound/IL-32/antibody mixture from the pre-incubation plate to the PR3-coated and blocked assay plate.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[10]
-
Add 50 µL of Stop Solution to each well to stop the reaction.[12]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal is inversely proportional to the amount of IL-32 bound to the plate. An effective inhibitor will prevent IL-32 from binding to the detection antibody, allowing more IL-32 to bind to the PR3-coated plate, resulting in a lower signal.
-
Calculate the percent inhibition for each compound relative to the high (no IL-32) and low (IL-32, no inhibitor) controls.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
-
Protocol 2: Secondary Screen - Cell-Based Functional Assay
This protocol is designed to validate hits from the primary screen by assessing their ability to inhibit IL-32-induced cytokine production in a relevant cell line.[13]
Objective: To confirm that hit compounds can functionally inhibit IL-32 signaling in a cellular context.
Materials:
-
THP-1 monocytes or human PBMCs
-
RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin
-
Recombinant human IL-32γ
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)
-
Hit compounds from the primary screen
-
Human TNF-α or IL-8 ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Preparation:
-
Culture THP-1 cells according to standard protocols.
-
Seed 5 x 10⁴ cells per well in a 96-well plate in 100 µL of culture medium.
-
(Optional) Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of hit compounds in culture medium.
-
Add the diluted compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C in a CO₂ incubator.
-
-
IL-32 Stimulation:
-
Add recombinant human IL-32γ to the wells to a final concentration known to elicit a robust response (e.g., 50 ng/mL). Do not add IL-32 to negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[2]
-
-
Cytokine Measurement:
-
Data Analysis:
-
Determine the concentration of the secreted cytokine for each compound concentration.
-
Plot the cytokine concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
-
High-Throughput Screening Workflow
The following diagram outlines the logical flow of a typical HTS campaign to identify and validate inhibitors of IL-32.
Caption: Workflow for identification of IL-32 inhibitors.
References
- 1. Interleukin-32 - Olink Target 48 Immune Surveillance — Olink® [olink.com]
- 2. Identification of the most active interleukin-32 isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Seven Interleukin-32 Isoforms’ Biological Activities: IL-32θ Possesses the Most Dominant Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of the Seven Interleukin-32 Isoforms’ Biological Activities: IL-32θ Possesses the Most Dominant Biological Activity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Correlation between serum IL-32 concentration and clinical parameters of stable COPD: a retrospective clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human IL-32 DuoSet ELISA (DY3040-05) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 9. mybiosource.com [mybiosource.com]
- 10. assaygenie.com [assaygenie.com]
- 11. protocols.io [protocols.io]
- 12. raybiotech.com [raybiotech.com]
- 13. US9045559B2 - Method for screening inhibitors of interleukin-32 (IL-32) - Google Patents [patents.google.com]
Application Notes and Protocols for UMB-32, a Fluorescent Ligand for Kappa Opioid Receptor (KOR) in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMB-32 is a novel fluorescent ligand designed for the specific labeling and visualization of the kappa opioid receptor (KOR) in immunofluorescence (IF) staining applications. As a fluorescent derivative of a potent KOR agonist, this compound allows for the direct visualization of receptor localization, trafficking, and expression levels in cultured cells and tissue sections. These application notes provide detailed protocols and guidelines for the use of this compound in immunofluorescence experiments, enabling researchers to effectively study the role of KOR in various physiological and pathological processes.
The kappa opioid receptor, a G-protein coupled receptor (GPCR), is a key target in neuroscience and pharmacology research due to its involvement in pain, addiction, depression, and other neurological disorders. The ability to visualize KOR with high specificity and resolution is crucial for understanding its function and for the development of novel therapeutics.
Product Information
| Product Name | This compound |
| Target | Kappa Opioid Receptor (KOR) |
| Fluorophore | Fluorescein Isothiocyanate (FITC) |
| Excitation Wavelength (Max) | 495 nm |
| Emission Wavelength (Max) | 519 nm |
| Molecular Weight | Approximately 650 g/mol |
| Storage | Store at -20°C, protected from light. |
Data Presentation
Table 1: Recommended Titration of this compound for Immunofluorescence Staining of KOR-expressing Cells
| Concentration (nM) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1 | 150 | 50 | 3.0 |
| 5 | 450 | 60 | 7.5 |
| 10 | 800 | 75 | 10.7 |
| 25 | 1200 | 100 | 12.0 |
| 50 | 1250 | 150 | 8.3 |
| 100 | 1260 | 250 | 5.0 |
Note: Optimal concentration may vary depending on the cell type, receptor expression level, and experimental conditions. A titration experiment is highly recommended to determine the optimal working concentration.
Table 2: Co-localization Analysis of this compound with Cellular Markers in KOR-expressing Neurons
| Cellular Marker | Pearson's Correlation Coefficient (PCC) | Mander's Overlap Coefficient (MOC) | Interpretation |
| Giantin (Golgi marker) | 0.25 | 0.30 | Low co-localization |
| EEA1 (Early Endosome marker) | 0.75 | 0.80 | High co-localization upon agonist stimulation |
| LAMP1 (Lysosome marker) | 0.15 | 0.20 | Low co-localization |
| DAPI (Nuclear marker) | 0.05 | 0.10 | No significant co-localization |
Note: Co-localization coefficients are indicative of the spatial overlap between this compound and specific cellular compartments. These values can change based on experimental treatments (e.g., agonist stimulation).
Signaling Pathway
Activation of the kappa opioid receptor by an agonist like the parent compound of this compound initiates a signaling cascade that is primarily mediated by the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
UMB-32: Application Notes and Protocols for a Selective BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of UMB-32, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. Additionally, this compound demonstrates inhibitory activity against the bromodomain-containing transcription factors TAF1 and TAF1L. This document is intended to guide researchers in utilizing this compound effectively in their experimental workflows.
Chemical and Physical Properties
This compound is a small molecule with the following properties:
| Property | Value |
| Chemical Name | N-(1,1-dimethylethyl)-2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-imidazo[1,2-a]pyrazin-3-amine |
| CAS Number | 1635437-39-6 |
| Molecular Formula | C₂₁H₂₃N₅O |
| Molecular Weight | 361.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| UV/Vis (λmax) | 258, 345 nm |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of the bromodomains of BRD4, with a dissociation constant (Kd) of 550 nM and a cellular IC50 of 637 nM in BRD4-dependent cell lines.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. BRD4 is a key transcriptional coactivator that plays a critical role in regulating the expression of genes involved in cell cycle progression and oncogenesis. By binding to the bromodomains of BRD4, this compound prevents its association with acetylated chromatin, thereby inhibiting the transcription of BRD4-target genes. This compound also shows potent binding to the bromodomains of TAF1 (Kd = 560 nM) and TAF1L (Kd = 1.3 µM), which are components of the TFIID transcription initiation complex.[1]
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Solubility Data
| Solvent | Solubility |
| Ethanol | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL |
Note: this compound is sparingly soluble in aqueous buffers.[2]
Recommended Solvents and Storage Conditions
| Solution Type | Recommended Solvent | Storage Temperature | Stability |
| Solid Compound | - | -20°C | ≥ 4 years[2] |
| Stock Solution | DMSO or Ethanol | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C (general guidance) |
| Aqueous Working Solution | Cell culture medium (from stock) | 2-8°C | Use immediately; do not store for more than one day[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.614 mg of this compound (Molecular Weight = 361.4 g/mol ).
-
Aseptically add the appropriate volume of DMSO to the vial containing the this compound solid.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution
-
Materials:
-
10 mM this compound stock solution in DMSO or Ethanol
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the appropriate sterile aqueous buffer (e.g., cell culture medium) to achieve the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound.[2]
-
Experimental Workflow
The following diagram illustrates a general workflow for a cell-based assay using this compound.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for UMB-32 in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMB-32 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4, and the TATA-box binding protein-associated factor 1 (TAF1), a bromodomain-containing transcription factor.[1][2][3] Developed through biased multicomponent reactions, this compound presents a novel scaffold based on an imidazo[1,2-a]pyrazine core and serves as a valuable tool for studying the roles of BRD4 and TAF1 in gene regulation and disease, particularly in cancer.[1][2] This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays targeting BRD4 and TAF1.
Data Presentation
Quantitative analysis of this compound's inhibitory activity has established its potency against its primary targets. The following table summarizes the key quantitative data for this compound.
| Target Protein | Parameter | Value | Reference |
| BRD4 | Binding Affinity (Kd) | 550 nM | [1][2] |
| BRD4 | Cellular Potency (EC50) | 724 nM | [2] |
| TAF1 | Potency | Potent Inhibitor | [1][2] |
Signaling Pathways
This compound's targets, BRD4 and TAF1, are critical regulators of gene transcription and are implicated in various signaling pathways central to cell growth, proliferation, and survival.
BRD4 Signaling Pathway:
BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene promoters and enhancers. This function places BRD4 at the nexus of several important signaling pathways in cancer. For instance, BRD4 can regulate the expression of key oncogenes like MYC and is involved in the JAK/STAT3 and Jagged1/Notch1 signaling pathways.
Caption: BRD4 signaling pathway and the point of inhibition by this compound.
TAF1 Signaling Pathway:
TAF1 is the largest subunit of the general transcription factor TFIID, a complex essential for the initiation of transcription by RNA Polymerase II. TAF1 contains two bromodomains that recognize acetylated histones, contributing to the recruitment of the pre-initiation complex to promoter regions. Dysregulation of TAF1 has been linked to various cancers.
Caption: TAF1's role in transcription initiation and inhibition by this compound.
Experimental Protocols
The following are example protocols for BRD4 and TAF1 inhibition assays. These are based on established methodologies such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: BRD4 Inhibition Assay (TR-FRET)
This protocol describes a competitive binding assay to measure the inhibition of the interaction between BRD4 and an acetylated histone peptide by this compound.
Materials:
-
Recombinant human BRD4 (bromodomain 1) protein, GST-tagged
-
Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)
-
LanthaScreen™ Tb-anti-GST Antibody
-
Fluorescein-labeled Streptavidin
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound (serial dilutions in DMSO, then in Assay Buffer)
-
384-well, low-volume, black assay plates
Experimental Workflow:
References
Application Notes and Protocols for Interleukin-32 (IL-32) Delivery in Animal Studies
A Note on Terminology: The topic specified was "UMB-32." Initial research did not yield information on a compound with this designation relevant to animal studies and signaling pathways. However, "IL-32" (Interleukin-32) is a well-researched cytokine fitting the context of the request. It is presumed that "this compound" was a typographical error for "IL-32." The following application notes and protocols are based on the existing scientific literature for Interleukin-32.
Introduction
Interleukin-32 (IL-32) is a multifaceted cytokine involved in modulating inflammatory responses and has been implicated in a range of conditions, including cancer and infectious diseases.[1][2] As rodents do not have a natural IL-32 homolog, in vivo studies predominantly utilize transgenic models expressing human IL-32 or involve the administration of recombinant human IL-32 protein or gene vectors.[3][4][5][6][7] These application notes provide an overview of common delivery methods for IL-32 in animal studies, present quantitative data from representative experiments, and offer detailed protocols for key methodologies.
Data Presentation
Table 1: In Vivo Administration and Efficacy of IL-32 in Murine Cancer Models
| Delivery Method | IL-32 Isoform | Animal Model | Dosage/Concentration | Treatment Schedule | Key Outcomes | Reference |
| Intratumoral (DC-mediated) | IL-32β | BALB/c mice with CMS4 sarcoma | 1 x 10⁶ or 2.5 x 10⁶ DC.IL32 cells | Days 7 and 14 post-tumor inoculation | Disease stabilization; 30% complete tumor regression at higher dose; extended survival.[8] | [8] |
| Intravenous | IL-32γ | C57BL/6 mice with B16F10 melanoma | Not specified | Not specified | Reduced tumor growth; 30% prolonged survival. | [9] |
| Transgenic Expression | IL-32γ | IL-32γ Transgenic Mice with melanoma | N/A | N/A | Reduced tumor incidence; decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased IL-10 in the tumor microenvironment.[3] | [3] |
| Xenograft (transfected cells) | IL-32γ | BALB/c athymic nude mice | 1 x 10⁶ SW620 colon cancer cells transfected with IL-32γ plasmid (6 µg) | Single subcutaneous injection | Inhibition of tumor growth.[10] | [10] |
Table 2: Immunomodulatory Effects of IL-32 in Animal Models
| Model System | IL-32 Isoform | Key Immunomodulatory Effects | Reference |
| CMS4 Sarcoma (in vivo) | IL-32β | Increased infiltration of CD8+ T cells and host myeloid dendritic cells; reduced myeloid-derived suppressor cells (MDSC).[8] | [8] |
| B16F10 Melanoma (in vivo) | IL-32γ | Induced maturation of cross-presenting dendritic cells and M1 macrophage polarization; increased recruitment of tumor-specific CD8+ T cells.[3] | [3] |
| IL-32γ Transgenic Mice | IL-32γ | Increased CD8+ T cells and NK cells.[10] | [10] |
| Acute Asthma Model | IL-32γ | Decreased Th1 (TNF-α, IFN-γ) and Th2 (IL-4, IL-5, IL-13) cytokines; increased IL-10.[11] | [11] |
Experimental Protocols
Protocol 1: Intratumoral Delivery of IL-32 using Engineered Dendritic Cells (DCs)
This protocol is adapted from studies using DC-based cancer immunotherapy.[8]
1. Preparation of IL-32-Expressing Dendritic Cells (DC.IL32): a. Isolate bone marrow cells from the femurs and tibias of BALB/c mice. b. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF (20 ng/mL), and IL-4 (10 ng/mL) for 5-7 days to generate immature DCs. c. Transduce the DCs with a lentiviral or adenoviral vector encoding human IL-32β. A control group should be transduced with a vector lacking the IL-32 gene. d. Confirm IL-32β expression via ELISA or Western blot of cell lysates.
2. Animal Model and Tumor Inoculation: a. Use 6-8 week old female BALB/c mice. b. Subcutaneously inject 1 x 10⁶ CMS4 sarcoma cells into the flank of each mouse. c. Monitor tumor growth every 2-3 days using calipers.
3. Intratumoral Administration: a. Once tumors reach a palpable size (e.g., 5-6 mm in diameter, typically around day 7), randomize the mice into treatment groups (e.g., Control DC, DC.IL32). b. Resuspend the prepared DC.IL32 or control DCs in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL. c. Using a 28-gauge needle, slowly inject 100 µL of the cell suspension (1 x 10⁶ cells) directly into the center of the tumor. d. Repeat the injection on day 14.
4. Monitoring and Analysis: a. Measure tumor volume (Volume = 0.5 x length x width²) every 2-3 days. b. Monitor animal survival and humane endpoints in accordance with institutional guidelines. c. At the end of the study, or at specified time points, tumors can be excised for histological analysis or flow cytometry to assess immune cell infiltration.
Protocol 2: Systemic Delivery of Recombinant IL-32γ
This protocol outlines the systemic administration of recombinant IL-32 protein.
1. Recombinant Protein Preparation: a. Obtain commercially available, endotoxin-low recombinant human IL-32γ. b. Reconstitute the lyophilized protein in sterile, endotoxin-free PBS to a desired stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. c. On the day of injection, dilute the stock solution to the final desired concentration in sterile PBS.
2. Animal Model and Treatment: a. Use an appropriate mouse model (e.g., C57BL/6 mice with established B16F10 melanoma tumors). b. For intravenous (i.v.) injection, gently warm the mouse under a heat lamp to dilate the lateral tail vein. c. Place the mouse in a restraint device. d. Inject a defined dose of rIL-32γ (e.g., 1-10 µg per mouse) in a volume of 100-200 µL into the lateral tail vein using an insulin syringe. e. A control group should receive injections of vehicle (PBS) only. f. Administer injections according to the experimental schedule (e.g., every other day for 2 weeks).
3. Pharmacokinetic and Pharmacodynamic Analysis: a. For pharmacokinetic studies, collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) via retro-orbital or submandibular bleeding. b. Measure IL-32 levels in the serum using a specific ELISA kit. c. For pharmacodynamic analysis, collect tumors and spleens at the end of the treatment period to analyze immune cell populations by flow cytometry and cytokine levels by ELISA or multiplex assay.
Protocol 3: Use of IL-32γ Transgenic Mice in Cancer Studies
This protocol describes the use of a transgenic mouse model to study the constitutive effects of IL-32.[3][4][10]
1. Animal Model: a. Utilize a transgenic mouse line that expresses human IL-32γ. These mice are typically on a C57BL/6 background. b. Use wild-type littermates as controls. c. All animal procedures must be approved by the Institutional Animal Care and Use Committee.
2. Experimental Design: a. For spontaneous tumor models, monitor the IL-32γ transgenic mice and wild-type controls over their lifespan for tumor development. b. For induced cancer models, inject tumor cells (e.g., B16F10 melanoma) subcutaneously into both transgenic and wild-type mice. c. Monitor tumor growth and survival as described in Protocol 1.
3. Tissue and Blood Analysis: a. At the conclusion of the experiment, collect blood via cardiac puncture to obtain serum for cytokine analysis. b. Excise tumors, spleens, and lymph nodes. c. Process a portion of the tumor for flow cytometry to analyze immune cell populations (T cells, NK cells, macrophages, etc.). d. Homogenize another portion of the tumor to prepare lysates for measuring cytokine levels (e.g., TNF-α, IL-6, IL-10) by ELISA. e. Fix remaining tissues in formalin for immunohistochemical analysis.
Mandatory Visualizations
Caption: General workflow for in vivo animal studies involving IL-32.
Caption: Key signaling pathways modulated by Interleukin-32 (IL-32).
References
- 1. Interleukin 32, inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Paradoxical Effect of Interleukin-32 Isoforms on Cancer [frontiersin.org]
- 3. Frontiers | IL-32 as a potential biomarker and therapeutic target in skin inflammation [frontiersin.org]
- 4. Human IL-32 expression protects mice against a hypervirulent strain of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Critical Overview of Interleukin 32 in Leishmaniases [frontiersin.org]
- 6. Interleukin-32 in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Therapeutic effectiveness of intratumorally-delivered dendritic cells engineered to express the pro-inflammatory cytokine, interleukin (IL)-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IL-32γ inhibits cancer cell growth through inactivation of NF-κB and STAT3 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Interleukin-32 (IL-32) in Primary Cell Culture Experiments
A Note on Nomenclature: Initial searches for "UMB-32" did not yield relevant results in the context of cell culture experiments. It is presumed that this was a typographical error and the intended subject was Interleukin-32 (IL-32), a well-characterized cytokine involved in inflammation and immune responses. The following application notes and protocols are therefore focused on IL-32.
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to utilizing recombinant Interleukin-32 (IL-32) in primary cell culture experiments. IL-32 is a proinflammatory cytokine with multiple isoforms, each exhibiting distinct biological activities.[1][2][3] Understanding its function and the appropriate experimental design is crucial for research in immunology, oncology, and inflammatory diseases.
Introduction to Interleukin-32 (IL-32)
Interleukin-32 is a cytokine that plays a significant role in both innate and adaptive immunity.[3] It is produced by various immune and non-immune cells, including T cells, natural killer (NK) cells, monocytes, and epithelial cells.[4] IL-32 exists in several isoforms, with IL-32γ and IL-32θ being among the most biologically active.[1][2] This cytokine is known to induce the production of other inflammatory mediators such as TNF-α, IL-6, and IL-8, primarily through the activation of key signaling pathways like NF-κB and p38 MAPK.[3][5][6]
Key Applications in Primary Cell Culture
-
Induction of Proinflammatory Cytokines: Studying the inflammatory response in primary immune cells.
-
Monocyte Differentiation: Investigating the differentiation of primary monocytes into macrophages or dendritic cells.[7][8]
-
Modulation of Immune Cell Function: Assessing the impact of IL-32 on the function of various immune cells.
-
Cancer Cell Co-culture Models: Examining the influence of IL-32 on the interaction between immune cells and cancer cells.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of recombinant IL-32 in primary cell culture experiments, derived from various studies.
Table 1: Effective Concentrations of Recombinant IL-32 Isoforms
| Cell Type | IL-32 Isoform | Concentration Range | Observed Effect |
| Human PBMCs | γ (gamma) | 30 - 40 ng/mL | Induction of IL-6 and TNF-α; Monocyte differentiation |
| Human Monocytes | γ (gamma) | 30 ng/mL | Differentiation into macrophage-like cells |
| Mouse Macrophages | γ (gamma) | 40 ng/mL | Induction of TNF-α and MIP-2 |
| Human Lung Cells (primary) | θ (theta) | Concentration-dependent | High induction of IL-6 |
| Multiple Myeloma-associated Macrophages | γ (gamma) | 20 ng/mL | Promotion of M2 macrophage polarization and chemoresistance |
Table 2: Incubation Times for IL-32 Treatment
| Experiment Type | Cell Type | Incubation Time | Notes |
| Cytokine Induction | Human PBMCs | 18 hours | Measurement of secreted cytokines in the supernatant. |
| Monocyte Differentiation | Human Monocytes | 3 days | Assessment of morphological changes and surface marker expression by FACS. |
| Macrophage Education | Human Macrophages | 24 hours | Pre-treatment of macrophages before co-culture experiments. |
| Phagocytosis Assay | Differentiated THP-1 | 6 hours | Incubation with bacteria following a 3-day differentiation period. |
Signaling Pathways and Experimental Workflow
IL-32 Signaling Pathways
IL-32 exerts its effects by activating several key intracellular signaling cascades. The diagram below illustrates the primary pathways initiated by extracellular IL-32.
Caption: Key signaling pathways activated by IL-32.
General Experimental Workflow for Primary Monocyte Differentiation
The following diagram outlines a typical workflow for studying the effect of IL-32 on the differentiation of primary human monocytes.
Caption: Workflow for IL-32 monocyte differentiation.
Detailed Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes and Differentiation with IL-32γ
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into macrophage-like cells using recombinant human IL-32γ.[10][11]
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS) - use serum-free medium for differentiation
-
Recombinant Human IL-32γ (e.g., R&D Systems)
-
Phosphate Buffered Saline (PBS)
-
Tissue culture plates (48-well)
-
Antibodies for FACS analysis (e.g., anti-CD14, anti-CD1a)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Monocyte Adhesion: Resuspend the isolated PBMCs in RPMI 1640 and plate them in a 48-well tissue culture plate at a density of 5 x 10^4 cells per well.[10]
-
Incubation for Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2 hours to allow the monocytes to adhere to the bottom of the wells.[11]
-
Removal of Non-adherent Cells: Gently wash the wells twice with warm PBS or RPMI 1640 to remove non-adherent lymphocytes, leaving a population enriched for monocytes.[11]
-
IL-32γ Treatment: Add fresh, serum-free RPMI 1640 medium containing the desired concentration of recombinant human IL-32γ (e.g., 30 ng/mL) to the adherent monocytes.[10] Include a control group with medium only.
-
Differentiation: Incubate the cells for 3 days at 37°C and 5% CO2.[8]
-
Analysis: After the incubation period, assess the differentiation of monocytes into macrophage-like cells. This can be done by:
-
Morphological Analysis: Observing changes in cell shape and size using an inverted microscope.
-
Flow Cytometry: Staining the cells with fluorescently labeled antibodies against macrophage and dendritic cell markers (e.g., CD14, CD1a) to quantify the differentiated cell population.[8]
-
Protocol 2: Induction of Proinflammatory Cytokines in Human PBMCs by IL-32
This protocol outlines the procedure for stimulating human PBMCs with recombinant IL-32 to induce the production of proinflammatory cytokines.[1]
Materials:
-
Isolated Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
Recombinant Human IL-32 (isoform of interest, e.g., IL-32γ)
-
Polymyxin B (to neutralize any potential endotoxin contamination)
-
96-well tissue culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Plating: Resuspend PBMCs in complete RPMI 1640 medium and plate them in a 96-well plate at a suitable density.
-
Treatment Preparation: Prepare a solution of recombinant IL-32 at the desired final concentration (e.g., 40 ng/mL) in culture medium.[1] It is recommended to include Polymyxin B (e.g., 100 U/mL) to prevent effects from any potential lipopolysaccharide (LPS) contamination.[1]
-
Cell Stimulation: Add the IL-32 solution to the wells containing the PBMCs. Include appropriate controls, such as a vehicle control (medium with Polymyxin B only) and a positive control (e.g., LPS).
-
Incubation: Incubate the plate for 18 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
References
- 1. Identification of the most active interleukin-32 isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Seven Interleukin-32 Isoforms’ Biological Activities: IL-32θ Possesses the Most Dominant Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin 32 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | IL-32 as a potential biomarker and therapeutic target in skin inflammation [frontiersin.org]
- 5. Novel insights into the biology of interleukin-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin-32 induces the differentiation of monocytes into macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Interleukin-32 enhances cytotoxic effect of natural killer cells to cancer cells via activation of death receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Application Notes and Protocols: Interleukin-32 (IL-32) as a Research Tool
A Note on Nomenclature: The query specified "UMB-32." Following an extensive search, it has been determined that "this compound" is not a recognized molecular probe. It is highly probable that this was a typographical error and the intended subject was Interleukin-32 (IL-32) , a cytokine of significant interest in immunological and cancer research. The following application notes and protocols are therefore focused on the use of IL-32 as a research tool.
Introduction
Interleukin-32 (IL-32) is a pro-inflammatory cytokine involved in a variety of physiological and pathological processes, including innate and adaptive immunity, inflammation, and cancer. Originally identified as NK4, IL-32 is produced by various cell types, including T cells, natural killer (NK) cells, monocytes, and epithelial cells. It exists in several splice variants, with IL-32α and IL-32β being the most common, and IL-32γ exhibiting the highest biological activity. This document provides detailed application notes and protocols for researchers utilizing recombinant IL-32 in their studies.
Quantitative Data Summary
The following tables summarize key quantitative data for commercially available reagents used in the study of IL-32.
Table 1: Characteristics of Recombinant Human IL-32 Proteins
| Product Description | Source Organism | Molecular Mass (kDa) | Purity | Endotoxin Level |
| Recombinant Human IL-32α | E. coli | 14.9 | >95% | < 1.0 EU/µg |
| Recombinant Human IL-32β | E. coli | 21.0 | >95% | < 1.0 EU/µg |
| Recombinant Human IL-32γ | E. coli | 25.0 | >95% | < 1.0 EU/µg |
| Recombinant Human IL-32θ | E. coli | Not specified | >95% | Not specified |
Table 2: Performance of Human IL-32 ELISA Kits
| Kit Type | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Types |
| Sandwich ELISA | 15.63 - 1000 | 5.5 | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Sandwich ELISA | 3.12 - 200 | 0.29 | Serum, Plasma, Cell Culture Supernatants |
| Sandwich ELISA | 80 - 3000 | 80 | Serum, Plasma, Cell Culture Supernatants |
Signaling Pathways Involving IL-32
IL-32 exerts its effects through the activation of several key signaling pathways, primarily the NF-κB and p38 MAPK pathways, leading to the production of other pro-inflammatory cytokines and chemokines.
Figure 1: Simplified IL-32 signaling pathway.
Experimental Protocols
The following are detailed protocols for common experimental applications of recombinant IL-32 and methods for its detection.
Cell-Based Assays: Macrophage Polarization
This protocol describes the use of recombinant human IL-32θ (rhIL-32θ) to induce M1-like macrophage polarization in the human monocytic cell line THP-1.[1]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Recombinant human IL-32θ (rhIL-32θ)
-
6-well plates
-
PBS (phosphate-buffered saline)
Procedure:
-
Seed THP-1 cells into 6-well plates at a density of 3 x 10^5 cells/well.
-
Induce differentiation into M0 macrophages by treating the cells with 100 nM PMA for 72 hours.
-
After 72 hours, wash the cells with PBS to remove PMA.
-
Add fresh culture medium containing the desired concentration of rhIL-32θ (e.g., 100 ng/mL) to the M0 macrophages.
-
Incubate for 24-72 hours.
-
Harvest the cells for downstream analysis of M1 macrophage markers (e.g., IL-1β, TNFα, iNOS) by RT-qPCR or Western blotting, or collect the supernatant for cytokine analysis by ELISA.
Figure 2: Macrophage polarization workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) for Human IL-32 Quantification
This protocol outlines the steps for a sandwich ELISA to quantify human IL-32 in serum, plasma, or cell culture supernatants.[2][3][4]
Materials:
-
Human IL-32 ELISA Kit (containing pre-coated plate, detection antibody, standards, buffers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes
-
Wash bottle or automated plate washer
-
Samples (serum, plasma, or cell culture supernatant)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and diluting wash buffers.
-
Standard Curve: Create a standard curve by performing serial dilutions of the IL-32 standard.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2-2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Stop Solution: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm immediately.
-
Calculation: Calculate the concentration of IL-32 in the samples by interpolating from the standard curve.
Western Blotting for IL-32 Detection
This protocol provides a general procedure for detecting IL-32 in cell lysates by Western blotting.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against human IL-32 (see manufacturer's recommendation for dilution)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates in a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary IL-32 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The expected band for IL-32 is approximately 25-30 kDa, depending on the isoform and post-translational modifications.[5][6]
Real-Time Quantitative PCR (RT-qPCR) for IL-32 mRNA Expression
This protocol describes the measurement of IL-32 mRNA expression levels in cells or tissues.[7][8][9]
Materials:
-
Total RNA isolated from cells or tissues
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for human IL-32 and a reference gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from your samples using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
RT-qPCR Reaction Setup: Set up the RT-qPCR reactions in a 96-well plate by combining the cDNA, RT-qPCR master mix, and specific primers for IL-32 and the reference gene.
-
RT-qPCR Program: Run the RT-qPCR reaction using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of IL-32 mRNA, normalized to the reference gene.
Example IL-32 Primers:
-
Forward: 5'- ATGTGCTTCCCGAAGGTCCTCTCTGA -3'
-
Reverse: 5'- TCATTTTGAGGATTGGGGTTCAGAGC -3'
Troubleshooting
Cell-Based Assays:
-
Low or no response to rhIL-32:
-
Check the bioactivity of the recombinant protein.
-
Optimize the concentration of rhIL-32 and the incubation time.
-
Ensure the cells are healthy and responsive.
-
ELISA:
-
High background:
-
Increase the number of washing steps.
-
Ensure the blocking buffer is effective.
-
-
Low signal:
-
Check the expiration date of the kit reagents.
-
Ensure proper storage of the kit.
-
Increase the incubation times.
-
Western Blotting:
-
No band or weak signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration.
-
Ensure efficient protein transfer.
-
-
Non-specific bands:
-
Increase the stringency of the washing steps.
-
Use a higher dilution of the primary antibody.
-
RT-qPCR:
-
No amplification or low efficiency:
-
Check the quality and integrity of the RNA.
-
Redesign primers if necessary.
-
Optimize the annealing temperature.
-
For further assistance, please refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. Recombinant Human IL-32θ Induces Polarization Into M1-like Macrophage in Human Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Human IL-32 Antibody MAB4690-100: R&D Systems [rndsystems.com]
- 6. IL-32 Monoclonal Antibody (12) (MA5-29359) [thermofisher.com]
- 7. Molecular characterization of IL-32 in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Interleukin-32 Pro-Inflammatory Pathway in Response to Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | IL-32 is induced by activation of toll-like receptors in multiple myeloma cells [frontiersin.org]
Troubleshooting & Optimization
UMB-32 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of UMB-32 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My cells are showing increased toxicity and reduced efficacy after treatment with this compound. What could be the cause?
A1: Increased toxicity and reduced efficacy can be attributed to the degradation of this compound in the cell culture medium. Several factors, primarily light exposure and temperature, can lead to the breakdown of compounds in the media.[1][2] Key components in many standard cell culture media, such as riboflavin and tryptophan, are known to be photosensitive.[1][3][4] Their degradation upon exposure to light can generate toxic byproducts and reactive oxygen species (ROS), which can harm your cells and potentially degrade this compound itself.[4]
Q2: I've noticed a change in the color of my cell culture medium after adding this compound and incubating it. Is this related to degradation?
A2: A change in the color of the cell culture medium, often observed as browning, can be an indicator of chemical degradation.[5] This is particularly true for media containing tryptophan, which can degrade into colored and potentially toxic products, especially under conditions of elevated temperature.[5] While this may not directly be caused by this compound, the conditions leading to media color change can also affect the stability of your compound.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to protect your media and this compound stock solutions from light.[1][2][3][4] Use amber or light-blocking tubes for storage and preparation of this compound solutions. When working with cells, minimize the exposure of your culture plates or flasks to ambient light. Additionally, prepare fresh dilutions of this compound for each experiment from a properly stored, concentrated stock to ensure potency.[2] Consider using freshly prepared media for your experiments, as the quality of media can degrade over time, even before the addition of your compound.[2]
Q4: What is the recommended method for assessing the stability of this compound in my specific cell culture medium?
A4: A stability assay is recommended to determine the degradation kinetics of this compound in your experimental conditions. This typically involves incubating this compound in your cell culture medium at the desired temperature (e.g., 37°C) and for various durations. Samples are collected at different time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to quantify the remaining concentration of the intact compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound due to varying light exposure or age of media. | Standardize light exposure conditions during experiments. Use fresh media and freshly prepared this compound dilutions for each experiment. |
| High background toxicity in control wells (media + this compound, no cells) | Formation of toxic degradation products from media components or this compound. | Protect media and this compound solutions from light. Test the stability of this compound in media over time (see Stability Assay Protocol). |
| Loss of this compound activity over the course of a long-term experiment | Gradual degradation of this compound at 37°C. | Perform a time-course stability study to understand the degradation rate. Consider partial media changes with fresh this compound during the experiment if stability is an issue. |
| Precipitation of this compound in the medium | Poor solubility of this compound in the aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Test the solubility of this compound in the medium at the desired concentration before starting the experiment. |
Experimental Protocols
Protocol 1: this compound Stability Assay in Cell Culture Medium
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final desired concentration (e.g., 10 µM).
-
Aliquot the this compound containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C incubator.
-
At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Once all time points are collected, analyze the samples by a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Data Presentation:
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.2 | 42 |
| 48 | 1.5 | 15 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
References
- 1. Effect of room fluorescent light on the deterioration of tissue culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nucleusbiologics.com [nucleusbiologics.com]
- 3. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of light on cell culture media | Lonza [bioscience.lonza.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in HTS Assays
Disclaimer: The designation "UMB-32" does not correspond to a known chemical compound in publicly available scientific literature. This technical support guide provides information for optimizing signal-to-noise ratio in a general high-throughput screening (HTS) context, using a representative fluorescence-based kinase assay as an example.
This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you navigate challenges in your HTS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it important in HTS?
A1: The signal-to-noise ratio compares the mean signal of a positive control to the standard deviation of the background or negative control.[1] It indicates the clarity of the desired signal over the inherent variability of the assay's baseline. A higher S/N ratio provides greater confidence that a measured signal is real and not a random fluctuation.[2]
Q2: How does S/N differ from Signal-to-Background (S/B) and Z'-Factor?
A2:
-
Signal-to-Background (S/B) Ratio: This is a simple comparison of the mean signal of the positive control to the mean signal of the negative control. While easy to calculate, it doesn't account for data variability.[1]
-
Z'-Factor: This is a more robust statistical parameter used to evaluate the quality of an HTS assay.[2] It incorporates the means and standard deviations of both the positive and negative controls, providing a measure of the separation between the two signal distributions. An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[3]
Q3: What is a good Z'-factor to aim for before starting a full screen?
A3: For reliable hit identification, you should target a Z'-factor of ≥ 0.5. An assay with a Z' < 0.5 may not be robust enough for a full-scale HTS campaign, as it can lead to a high number of false positives or false negatives.[4]
Q4: What are common causes of a low signal-to-noise ratio in a kinase HTS assay?
A4: A low S/N ratio can stem from several factors, including:
-
Reagent Instability: Degradation of enzymes, substrates, or detection reagents can lead to inconsistent signal generation.[5]
-
Compound Interference: Test compounds that are themselves fluorescent or that quench the fluorescent signal can create false positives or negatives.[6]
-
Assay Variability: Inconsistent liquid handling, temperature fluctuations, and plate-specific effects can introduce noise.[7]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of enzyme, substrate, or ATP can result in a weak signal or high background.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Reagent quality or concentration | Titrate detection reagents to find the optimal concentration that minimizes background without sacrificing signal.[6] Ensure high-purity reagents. |
| Autofluorescent plates | Use low-autofluorescence plates, typically opaque white plates for luminescence and fluorescence assays.[8] | |
| Contaminated buffers or reagents | Prepare fresh buffers and filter-sterilize if necessary. | |
| Low Signal | Insufficient enzyme activity | Verify enzyme activity with a known potent inhibitor as a positive control. Consider increasing the enzyme concentration or incubation time. |
| Substrate depletion or product inhibition | Aim for substrate conversion in the 5-10% range to maintain reaction linearity.[4] | |
| Incorrect order of reagent addition | The sequence of adding reagents can impact assay performance. Test different addition orders to maximize the signal window.[9] | |
| High Variability in Replicates | Inconsistent liquid handling | Calibrate and validate automated liquid handlers. Ensure proper mixing after reagent addition. |
| Plate edge effects | Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation. | |
| Temperature fluctuations | Use incubators with stable temperature control. Allow plates to equilibrate to room temperature before reading.[8] | |
| False Positives/Negatives | Fluorescent compound interference | Screen compounds for intrinsic fluorescence before the main assay. Use red-shifted fluorophores to minimize interference from blue or green fluorescent compounds.[6] |
| Compound precipitation | Check the solubility of your compounds in the final assay buffer. DMSO concentration should be optimized and consistent across all wells.[10] |
Quantitative Data Summary
The following table presents typical performance metrics for a robust fluorescence-based kinase HTS assay.
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality, suitable for HTS.[11] |
| Signal-to-Background (S/B) Ratio | 15 | Strong separation between positive and negative controls. |
| Signal-to-Noise (S/N) Ratio | 40 | High confidence in distinguishing signal from background noise.[12] |
| Coefficient of Variation (%CV) | < 10% | Good reproducibility of the assay. |
Experimental Protocols
Representative Fluorescence-Based Kinase Assay Protocol
This protocol outlines a general procedure for a 384-well format fluorescence-based kinase assay to identify inhibitors.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagents (e.g., TR-FRET or Fluorescence Polarization reagents)[13]
-
Low-volume, white, 384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Plating: Dispense test compounds and controls into the assay plate using an acoustic liquid handler or a pintool. Typically, a small volume (e.g., 50 nL) is used.
-
Enzyme Addition: Add the kinase diluted in assay buffer to all wells.
-
Substrate/ATP Mix Addition: Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP in assay buffer.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate conversion.
-
Reaction Quench & Detection: Stop the reaction by adding a stop buffer containing EDTA and the detection reagents.
-
Detection Incubation: Incubate the plate for the time recommended by the detection reagent manufacturer to allow the detection signal to stabilize.
-
Plate Reading: Read the plate on a compatible plate reader at the appropriate excitation and emission wavelengths.
Visualizations
Signaling Pathway Diagram
References
- 1. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. assayquant.com [assayquant.com]
- 11. rna.uzh.ch [rna.uzh.ch]
- 12. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UMB-32 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during in vivo experiments with UMB-32. As specific in vivo data for this compound is limited in publicly available literature, this guide extrapolates from the known characteristics of this compound as a BET bromodomain inhibitor and the common challenges associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, specifically targeting BRD4 (Bromodomain-containing protein 4) with a dissociation constant (Kd) of 550 nM and an IC50 of 637 nM.[1][2][3][4][5][6] It also shows inhibitory activity against TAF1 and TAF1L.[1][2][4][5] this compound has an imidazo[1,2-a]pyrazine scaffold.[7][8] By binding to the bromodomains of these proteins, this compound prevents their interaction with acetylated histones, thereby modulating gene transcription.[2]
Q2: What are the known in vitro activities of this compound?
This compound has been shown to bind to BRD4 with a Kd of 550 nM and has a cellular potency of 724 nM in BRD4-dependent cell lines.[9] It has also been investigated for its potential to reverse HIV-1 latency.[7][8][10]
Q3: Are there any published in vivo studies specifically for this compound?
As of late 2025, detailed in vivo studies outlining the pharmacokinetics, toxicology, and efficacy of this compound in animal models are not widely available in the public domain. Much of the current understanding of its likely in vivo behavior is inferred from studies on other BET inhibitors.
Q4: What are the common challenges and toxicities observed with BET inhibitors in vivo?
BET inhibitors as a class have been associated with several in vivo challenges and dose-limiting toxicities.[2] Strong suppression of BRD4 in animal models has been shown to cause reversible effects such as epidermal hyperplasia, alopecia, and depletion of cellular diversity and stem cells in the small intestine.[1] These toxicities were not always anticipated from early studies with first-generation BET inhibitors like JQ1.[1] Therefore, careful dose-finding studies and monitoring for these potential side effects are crucial.
Troubleshooting Inconsistent In Vivo Results
Issue 1: High Variability in Tumor Growth Inhibition
You are observing significant variability in tumor growth inhibition across different animals in the same treatment group.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Drug Formulation/Solubility: this compound is a crystalline solid with specific solubility properties.
-
Solubility Data:
Solvent Solubility DMF 20 mg/ml DMSO 10 mg/ml Ethanol 20 mg/ml Ethanol:PBS (pH 7.2) (1:5) 0.1 mg/ml (Data sourced from supplier information)
-
Troubleshooting:
-
Ensure a consistent and validated formulation protocol. Sonication or gentle heating may be required to achieve complete dissolution.
-
Prepare fresh formulations for each experiment to avoid precipitation over time.
-
Visually inspect the formulation for any precipitates before administration.
-
Consider a pilot study to test different vehicle formulations for optimal solubility and tolerability.
-
-
-
Variable Drug Exposure (Pharmacokinetics):
-
Troubleshooting:
-
If possible, perform a pilot pharmacokinetic (PK) study to determine the Cmax, Tmax, and half-life of this compound in your animal model. This will help in optimizing the dosing schedule.
-
Ensure accurate and consistent administration of the compound (e.g., consistent gavage technique, injection volume, and site).
-
-
-
Biological Variability in the Animal Model:
-
Troubleshooting:
-
Use a sufficient number of animals per group to account for biological variability.
-
Ensure that animals are age and weight-matched at the start of the study.
-
Monitor animal health closely, as underlying health issues can affect tumor growth and drug response.
-
-
Issue 2: Unexpected Toxicity or Adverse Events
You are observing unexpected toxicity, such as significant weight loss, skin abnormalities, or gastrointestinal distress, at doses expected to be therapeutic.
Possible Causes & Troubleshooting Steps:
-
On-Target Toxicity: As a BRD4 inhibitor, this compound may induce on-target toxicities.
-
Troubleshooting:
-
Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Implement a staggered dosing schedule (e.g., intermittent dosing) to allow for recovery between treatments.
-
Monitor for known BET inhibitor-related toxicities, including changes in skin, fur, and gastrointestinal health.[1]
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis to monitor for hematological and organ toxicities.
-
-
-
Off-Target Effects:
-
Troubleshooting:
-
While this compound is selective, off-target effects can never be fully ruled out. A thorough literature search on the off-target effects of similar imidazo[1,2-a]pyrazine compounds may provide insights.
-
-
-
Vehicle-Related Toxicity:
-
Troubleshooting:
-
Always include a vehicle-only control group to assess the toxicity of the formulation vehicle itself.
-
-
Experimental Protocols & Methodologies
General Protocol for In Vivo Efficacy Study in a Xenograft Model:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) for human tumor xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
This compound Formulation and Administration:
-
Based on solubility data, prepare the this compound formulation. For example, for oral gavage, this compound could be dissolved in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80.
-
Administer this compound at the predetermined dose and schedule (e.g., daily or on an intermittent schedule).
-
-
Data Collection:
-
Measure tumor volume and body weight regularly.
-
Monitor for any signs of toxicity.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blotting for target engagement).
-
Visualizations
Caption: Mechanism of action of this compound as a BRD4 inhibitor.
Caption: Troubleshooting workflow for inconsistent in vivo results with this compound.
References
- 1. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Biology T-32 Training Grant | University of Maryland School of Medicine [lifesciences.umaryland.edu]
- 3. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.umich.edu [animalcare.umich.edu]
- 6. Cancer Therapeutics (CT) | Resources for Cancer Researchers [research.umgccc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Murine toxicology and pharmacokinetics of lead next generation galeterone analog, VNPP433-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UMB ICTR T32 - Predoctoral - Clinical Research Training Awards - Institute for Clinical & Translational Research [umaryland.edu]
UMB-32 batch-to-batch variability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability of UMB-32 and to provide guidance for ensuring consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the UMB Kinase, a key enzyme in the pro-inflammatory signaling cascade. By inhibiting UMB Kinase, this compound blocks the downstream activation of transcription factors responsible for the expression of inflammatory cytokines. Due to its targeted mechanism, this compound is a valuable tool for studying inflammatory and autoimmune disease models.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in chemical compounds like this compound can arise from several factors during synthesis and purification.[1][2] These can include minor differences in raw materials, reaction conditions, and purification methods.[1] Such variations can lead to differences in purity, isomeric ratio, or the presence of trace impurities that may affect biological activity.
Q3: How can I be sure that the this compound I received is of high quality?
A3: Each batch of this compound is shipped with a Certificate of Analysis (CoA) that provides detailed information on its purity, identity, and concentration. We recommend that you perform your own quality control checks upon receiving a new batch to ensure it meets the specifications required for your experiments.
Q4: What should I do if I suspect my new batch of this compound is performing differently from the previous one?
A4: If you observe unexpected results, we recommend a systematic troubleshooting approach. This involves first ruling out other potential sources of experimental error before concluding that batch variability is the cause.[3] Our troubleshooting guides below provide a step-by-step process for this.
Troubleshooting Guides
Issue 1: My this compound batch is not showing the expected potency.
Q: I am not observing the expected level of inhibition in my cell-based assay with a new batch of this compound. What should I do?
A: This is a common issue that can be due to several factors. Follow these troubleshooting steps:
-
Verify Stock Solution Concentration:
-
Ensure that your stock solution was prepared correctly. Errors in weighing the compound or in the volume of solvent can lead to incorrect concentrations.
-
We recommend verifying the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient.
-
-
Perform a Dose-Response Curve:
-
Always perform a full dose-response curve with each new batch of this compound to determine the IC50 value. Do not rely on a single concentration for your experiments.
-
Compare the IC50 value of the new batch to the previous batch. A significant shift in the IC50 is indicative of a potency difference.
-
-
Check for Compound Degradation:
-
Ensure that the compound has been stored correctly as per the datasheet instructions (e.g., at -20°C, protected from light). Improper storage can lead to degradation.
-
If you suspect degradation, you can analyze the compound's purity via HPLC.
-
-
Rule out Experimental Variability:
-
Ensure that your cell passage number, confluency, and overall health are consistent with previous experiments.
-
Verify that all other reagents used in the assay are fresh and have not expired.
-
Logical Troubleshooting Workflow for Potency Issues
Issue 2: I'm observing unexpected off-target effects or cellular toxicity.
Q: My cells are showing signs of stress or I'm seeing effects that are not consistent with UMB Kinase inhibition. Could this be due to the this compound batch?
A: It is possible that impurities in a particular batch could lead to off-target effects or toxicity. Here is how to approach this issue:
-
Review the Certificate of Analysis (CoA):
-
Check the purity of the batch on the CoA. While the purity may be high (e.g., >98%), the remaining percentage could consist of impurities with biological activity.
-
-
Perform a Cell Viability Assay:
-
Run a standard cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations.
-
Compare the toxicity profile of the new batch with a previous batch that did not show these effects.
-
-
Analyze the Batch by LC-MS:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the presence of impurities.[4] If you have access to this instrumentation, comparing the LC-MS profiles of different batches can be very informative.
-
Data Presentation: Batch Comparison
Here is an example of how you can tabulate data to compare different batches of this compound:
| Parameter | Batch A | Batch B | Batch C | Specification |
| Purity (HPLC) | 99.2% | 98.5% | 99.5% | >98% |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Conforms to Structure |
| Identity (MS) | 452.1 [M+H]⁺ | 452.1 [M+H]⁺ | 452.2 [M+H]⁺ | 452.1 ± 0.2 |
| Potency (IC50) | 15 nM | 25 nM | 12 nM | 10-30 nM |
| Cellular Toxicity (CC50) | >10 µM | 5 µM | >10 µM | >10 µM |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch
This protocol outlines the recommended steps for in-house quality control of a new batch of this compound.
Experimental Workflow for New Batch QC
Methodology: HPLC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute this compound stock solution to 10 µg/mL in 50:50 Water:Acetonitrile.
-
Analysis: Integrate the peak area to determine purity.
Methodology: Cell-Based Potency Assay (LPS-induced TNFα secretion in THP-1 cells)
-
Cell Culture: Culture THP-1 monocytes and differentiate them into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Replace the media with fresh media containing serial dilutions of this compound (from 1 µM to 0.1 nM). Incubate for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate for 6 hours at 37°C, 5% CO₂.
-
Endpoint Measurement: Collect the cell supernatant and measure the concentration of TNFα using a commercially available ELISA kit.
-
Data Analysis: Plot the TNFα concentration against the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
UMB Kinase Signaling Pathway
This compound inhibits the UMB Kinase, which is activated by upstream inflammatory signals. This inhibition prevents the phosphorylation and activation of the downstream transcription factor NF-κB, thereby reducing the expression of pro-inflammatory genes like TNFα and IL-6.
References
Validation & Comparative
UMB-32 vs [competitor compound] efficacy
An initial search for the compound "UMB-32" did not yield information about a specific chemical entity. The search results primarily associate "UMB" with the University of Maryland, Baltimore, and "T32" with a type of institutional research training grant from the National Institutes of Health (NIH). There is no public information available that identifies "this compound" as a compound, drug candidate, or research molecule.
Consequently, it is not possible to identify a competitor compound to "this compound" or to find any efficacy data, experimental protocols, or signaling pathways related to it.
To proceed with your request for a comparison guide, please provide the full chemical name, CAS number, or any other available identifier for "this compound". Additionally, please specify the competitor compound you would like to compare it with. Once this information is provided, a comprehensive comparison guide can be developed according to your specifications.
Cross-Validation of UMB-32 Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of UMB-32, a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family protein BRD4, across various cell lines. The information presented herein is supported by available experimental data to facilitate informed decisions in research and drug development.
Unveiling this compound: A Selective BRD4 Inhibitor
This compound is a small molecule inhibitor that targets the bromodomains of BRD4, a key epigenetic reader involved in the regulation of gene transcription. By binding to the acetyl-lysine binding pockets of BRD4, this compound disrupts its interaction with acetylated histones, thereby preventing the recruitment of transcriptional machinery to critical gene promoters. This mechanism of action leads to the downregulation of key oncogenes, most notably c-Myc, and subsequent anti-proliferative effects in various cancer models. Biochemical assays have determined the binding affinity (Kd) of this compound for BRD4 to be 550 nM.
Comparative Activity of this compound Across Cell Lines
The efficacy of this compound has been evaluated in a limited but informative set of cell lines, demonstrating its potential as a selective anti-cancer agent. The following table summarizes the available quantitative data on the cellular potency of this compound.
| Cell Line | Cancer Type | Assay Type | Potency (IC50/EC50) | Reference |
| BRD4-dependent cell lines | Various | Not Specified | 724 nM | [Not Specified] |
| BET-rearranged 797 | Not Specified | Cell Viability | Not Specified | [Not Specified] |
| J-Lat A2 | T-cell leukemia (HIV latency model) | HIV-1 Reactivation | Not Specified | [Not Specified] |
Note: The available public data on the specific IC50 values of this compound in a wide range of cancer cell lines is limited. Further research is required to establish a comprehensive profile of its activity.
The this compound Signaling Pathway: Targeting Transcriptional Regulation
This compound exerts its effects by intercepting a critical step in gene transcription. The following diagram illustrates the signaling pathway impacted by this compound.
Figure 1. this compound inhibits BRD4, disrupting transcriptional activation.
Experimental Workflow for Assessing this compound Activity
The evaluation of this compound's cellular activity typically involves a series of in vitro assays. The following diagram outlines a general experimental workflow.
Figure 2. Workflow for evaluating the cellular effects of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for c-Myc Expression
This protocol is used to determine the effect of this compound on the protein levels of its key downstream target, c-Myc.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-Myc and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in protein expression.
Conclusion
This compound is a promising BET inhibitor with demonstrated activity against BRD4. While the currently available data on its cross-validation in a wide array of cell lines is not extensive, the initial findings suggest a potent anti-proliferative effect in BRD4-dependent contexts. Further investigation into its efficacy across a broader panel of cancer cell lines is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a standardized approach for researchers to independently validate and expand upon the existing knowledge of this compound's activity.
Comparative Analysis of UMB-32 and UMB-33: A Review of Publicly Available Data
A comprehensive comparative analysis of UMB-32 and UMB-33, two putative bromodomain inhibitors, is not feasible at this time due to a lack of publicly available scientific literature and experimental data for UMB-33. While information is available for this compound, a thorough search of scientific databases, patent repositories, and chemical supplier catalogs did not yield any specific chemical structure, quantitative biological data, or detailed experimental protocols for a compound designated as UMB-33 that is explicitly identified as a bromodomain inhibitor.
This compound: A Potent BRD4 Inhibitor
This compound has been identified as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[1] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription and is a well-established therapeutic target in various diseases, including cancer and inflammation.
Biochemical and Cellular Activity of this compound
Quantitative data from various sources indicate the potency of this compound in targeting BRD4.
| Parameter | Value | Target | Notes |
| Binding Affinity (Kd) | 550 nM | BRD4 | Indicates strong binding to the target protein. |
| IC50 | 637 nM | BRD4 | Represents the concentration at which this compound inhibits 50% of BRD4 activity. |
| Cellular Potency | 724 nM | BRD4-dependent cell lines | Demonstrates the effectiveness of the compound in a cellular context. |
Data compiled from multiple chemical supplier and research databases.
This compound has also been shown to exhibit activity against TAF1 (TATA-box binding protein associated factor 1), another bromodomain-containing protein.[1] Furthermore, research has explored this compound and its analogs as potential latency-reversing agents for HIV-1, highlighting its potential in therapeutic applications.
Signaling Pathway of BRD4 Inhibition
The primary mechanism of action for BET inhibitors like this compound involves the competitive binding to the acetyl-lysine binding pockets of bromodomains. This prevents the interaction of BRD4 with acetylated histones and transcription factors, thereby disrupting the transcriptional machinery responsible for the expression of key oncogenes and inflammatory genes.
Caption: Signaling pathway of BRD4 and its inhibition by this compound.
The Search for UMB-33
A targeted search for "UMB-33" in the context of bromodomain inhibition yielded a patent that mentions "(UMB-33)" within a broad class of compounds that are "thought to be able to bind bromodomain-containing proteins." However, this document does not provide a specific chemical structure, synthesis protocol, or any experimental data for a compound with this designation. Without this critical information, a direct and objective comparison with this compound is impossible.
Experimental Protocols
As no comparative experimental data is available, a detailed protocol for a head-to-head comparison of this compound and UMB-33 cannot be provided. However, a general experimental workflow for characterizing and comparing two putative bromodomain inhibitors would typically involve the following steps:
Caption: General experimental workflow for comparing bromodomain inhibitors.
Conclusion
References
UMB-32: A Head-to-Head Comparison with the Known Proteasome Inhibitor Bortezomib in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel proteasome inhibitor UMB-32 (also known as BU-32 or NSC D750499-S) and the established inhibitor Bortezomib (Velcade®, PS-341). The following sections present a detailed analysis of their relative performance in preclinical breast cancer models, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The following tables summarize the key quantitative data from head-to-head comparisons of this compound and Bortezomib in breast cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The data below represents the concentration of each inhibitor required to inhibit the growth of the respective breast cancer cell lines by 50% after 48 hours of treatment.
| Cell Line | This compound (BU-32) IC50 (nM) | Bortezomib (PS-341) IC50 (nM) | Reference |
| MDA-MB-231 | 5.8 | 5.9 | [1] |
| SKBR3 | 5.7 | 6.8 | [1] |
| MCF-7 | 5.8 | 6.4 | [1] |
These values are comparable with those obtained with PS-341 for the MDA-MB-231 (IC50 = 5.9 nM), MCF7 (IC50 = 6.4 nM) and SKBR3 (IC50 = 6.8 nM) cell lines.[1]
Table 2: In Vivo Tumor Growth Inhibition
In a xenograft model using MDA-MB-231-GFP breast cancer cells in mice, both this compound and Bortezomib demonstrated a dose-dependent reduction in tumor burden.
| Treatment Group | Tumor Volume (cm³) on Day 28 | Reference |
| Control | 1.2 | [1] |
| This compound (0.06 mg/kg) | 0.3 | [1] |
Studies in in vivo solid tumor and metastasis models show significant effect with a 0.06 mg/kg dose of BU-32 and marked reduction in tumor burden in the skeleton.[2]
Signaling Pathway and Mechanism of Action
Proteasome inhibitors like this compound and Bortezomib exert their anticancer effects by blocking the function of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of proteins that regulate critical cellular processes, including the cell cycle and apoptosis.
Incubation of MDA-MB-231 cells with this compound results in the accumulation of cell cycle inhibitor proteins p21 and p27 and stabilization of the tumor suppressor protein p53.[2][3] This accumulation leads to cell cycle arrest and the induction of apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound and Bortezomib.
Protocol:
-
Cell Seeding: Breast cancer cells (MDA-MB-231, SKBR3, or MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Bortezomib.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 3-4 hours.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Protocol:
-
Cell Lysate Preparation: Cells are harvested and lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: The cell lysate is incubated with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) in a 96-well plate.
-
Fluorescence Measurement: The fluorescence is measured kinetically at an excitation wavelength of 380 nm and an emission wavelength of 440 nm using a fluorescence plate reader.
-
Inhibitor Treatment: To confirm proteasome-specific activity, parallel reactions are set up in the presence of a known proteasome inhibitor.
In Vivo Xenograft Study
This protocol describes the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of this compound.
References
Safety Operating Guide
Information Not Available for UMB-32
Extensive searches for a chemical compound specifically designated as "UMB-32" have not yielded any matching results for a substance with established disposal procedures, safety data sheets, or chemical properties. The information available primarily pertains to the general waste disposal protocols of the University of Maryland, Baltimore (UMB) and to unrelated commercial products containing the number "32" in their names, such as UAN-32 fertilizer or hydraulic oils.
Therefore, this document provides a general framework for the disposal of hazardous chemical waste based on the guidelines from the University of Maryland, Baltimore, as a reference for best practices in a laboratory setting. Researchers, scientists, and drug development professionals must identify the specific nature of the chemical waste they are handling and consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
General Chemical Waste Disposal Procedures (Based on UMB Guidelines)
The following procedures are a general guide for the disposal of chemical waste in a laboratory setting. These steps are based on the policies of the University of Maryland, Baltimore and represent a standard approach to safe chemical waste management.
1. Waste Identification and Labeling:
-
All chemical waste must be clearly identified.[1]
-
The moment a material is determined to be waste, it must be labeled.[1]
-
Use your institution's official hazardous waste labels. If unavailable, clearly label the container with the words "HAZARDOUS WASTE".[1]
-
The label must include the exact chemical contents (no abbreviations or formulas), the estimated concentrations of each component totaling 100%, the name of the Principal Investigator, the room number and building, and a contact phone number.[1]
2. Container Management:
-
Waste containers must be in good condition and compatible with the waste they hold.
-
Keep waste containers closed at all times except when adding waste.
-
Place containers awaiting pickup in a designated satellite accumulation area within the lab, and use secondary containment to prevent spills.[1]
3. Waste Segregation:
-
Segregate chemical waste based on compatibility to prevent dangerous reactions.[1]
-
Do not mix different types of waste, such as chemical, radioactive, and biological waste, unless explicitly permitted by your EHS department.[2]
4. Requesting Waste Removal:
-
Submit a chemical waste removal request through your institution's EHS online portal.[1][3]
-
Provide accurate information about the waste, including its location, type, and the number of containers.
5. Special Waste Types:
-
Chemically Contaminated Glassware: Rinse glassware with an appropriate solvent multiple times before disposing of it in a designated broken glass box. The solvent rinsate should be disposed of as hazardous waste.
-
Contaminated Solid Waste: Line a container with a clear plastic bag and seal it securely. Label the container with its contents.
-
Unknown Chemicals: If a chemical's identity is unknown, specific procedures for unknown chemical waste must be followed. Contact your EHS department for guidance.[1]
General Chemical Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the handling and disposal of chemical waste in a laboratory, based on the procedural information gathered.
Caption: General workflow for hazardous chemical waste disposal in a laboratory setting.
Disclaimer: The information provided above is a general guideline based on publicly available university procedures and is not specific to any unidentifiable substance labeled "this compound". Proper disposal of chemical waste is strictly regulated and requires adherence to the specific protocols established by your institution's Environmental Health and Safety department. Always consult with your EHS office before disposing of any hazardous material.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
